1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis . The target of these compounds is often the enzyme DprE1 , which is essential for the biosynthesis of arabinogalactan, a key component of mycobacterial cell walls .
Mode of Action
Benzothiazole derivatives are known to interact with their target enzyme, dpre1, inhibiting its function and leading to the disruption of cell wall biosynthesis . This results in the inhibition of bacterial growth and survival .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the enzyme DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of M. tuberculosis . By disrupting the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall, the compound leads to the death of the bacteria .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzothiazole derivative. One common method involves the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate to produce benzothiazole derivatives . These derivatives are then subjected to further reactions to introduce the azetidine and pyrrolidine-2,5-dione moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that utilize high-yield reactions and cost-effective reagents. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring structure, known for their antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents .
Uniqueness
1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This structural complexity allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-[2-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-13-5-6-14(21)19(13)9-15(22)18-7-10(8-18)23-16-17-11-3-1-2-4-12(11)24-16/h1-4,10H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIAXEDRAWERPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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